The Spindle Pole Body of Yeast: A Technical Guide to its Core Functions
The Spindle Pole Body of Yeast: A Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spindle pole body (SPB) is the functional equivalent of the centrosome in yeast, serving as the primary microtubule-organizing center (MTOC).[1][2] This intricate, multilayered organelle, embedded within the nuclear envelope, plays a pivotal role in the accurate segregation of chromosomes during mitosis and meiosis.[3] Its precise duplication and function are tightly regulated throughout the cell cycle, making it a critical hub for signaling pathways that ensure genomic stability. This technical guide provides an in-depth exploration of the SPB's core functions, composition, and regulatory networks. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Functions of the Spindle Pole Body
The SPB is a dynamic structure central to several critical cellular processes in yeast:
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Microtubule Nucleation and Organization: The SPB is the sole site of microtubule organization in budding yeast.[4] It nucleates both nuclear and cytoplasmic microtubules from its inner and outer plaques, respectively.[2] These microtubules are essential for the formation of the mitotic and meiotic spindles, which are responsible for chromosome segregation.[3]
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Chromosome Segregation: By organizing the spindle, the SPB ensures the faithful partitioning of chromosomes into daughter cells during cell division.[1] The precise control of SPB number and function is crucial for preventing aneuploidy.
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SPB Duplication and Cell Cycle Control: The SPB duplicates once and only once per cell cycle, a process that is tightly coordinated with DNA replication and other cell cycle events.[2][5] This ensures the formation of a bipolar spindle.
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Signaling Hub: The SPB serves as a scaffold for various signaling proteins, including those involved in the Mitotic Exit Network (MEN) and the Spindle Assembly Checkpoint (SAC).[6] These pathways monitor the fidelity of mitosis and control the timing of cell cycle progression.
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Nuclear Positioning and Karyogamy: Cytoplasmic microtubules emanating from the SPB are involved in positioning the nucleus within the cell and are essential for the fusion of nuclei during mating (karyogamy).[2]
Structure and Composition
The SPB is a cylindrical, multilayered organelle with a molecular mass estimated to be 1-1.5 GDa in a diploid cell, with the core structure being 0.3-0.5 GDa.[2] Its diameter varies during the cell cycle, growing from approximately 80 nm in G1 to 110 nm in mitosis in haploid cells, while maintaining a constant height of about 150 nm.[2][3]
The key structural components are organized into distinct layers:
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Outer Plaque (OP): Faces the cytoplasm and is responsible for nucleating cytoplasmic microtubules. Key proteins include Spc72, Nud1, and the γ-tubulin complex.[2]
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Intermediate Layers (IL1 and IL2): These electron-dense layers are part of the core structure.[2]
-
Central Plaque (CP): Embedded in the nuclear envelope, it is a highly ordered layer containing the core scaffolding protein Spc42, as well as Spc29 and Cmd1 (calmodulin).[1][7]
-
Inner Plaque (IP): Faces the nucleoplasm and is the site of nuclear microtubule nucleation. It contains the γ-tubulin complex (composed of Tub4, Spc97, and Spc98) anchored by Spc110.[2]
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Half-Bridge: An electron-dense structure at the periphery of the central plaque that serves as the site for new SPB assembly.[1][2]
Quantitative Data on SPB Components
The following table summarizes key quantitative data regarding the dimensions and stoichiometry of core SPB components.
| Component | Location | Copy Number (per haploid G1 SPB) | Dimensions/Properties |
| Spc42 | Central Plaque, IL2 | ~150 | Forms a crystalline core |
| Spc110 | Inner Plaque to Central Plaque | ~100 | Acts as a spacer molecule |
| Spc97/Spc98/Tub4 (γ-TuSC) | Inner and Outer Plaques | ~5-7 complexes per plaque | Nucleates microtubules |
| Cmd1 (Calmodulin) | Central Plaque | ~100 | Binds to Spc110 |
| Spc29 | Central Plaque | ~100 | Forms a repeating structure |
| Cnm67 | IL2 to Outer Plaque | ~100 | Links the core to the outer plaque |
| Nud1 | Outer Plaque | ~100 | Mitotic exit network component |
| Spc72 | Outer Plaque | ~100 | Docks the γ-TuSC to the outer plaque |
| SPB Diameter (haploid) | - | - | 80 nm (G1) to 110 nm (Mitosis)[2] |
| SPB Height | - | - | ~150 nm[2] |
| Molecular Mass (diploid) | - | - | 1-1.5 GDa (total), 0.3-0.5 GDa (core)[2] |
Experimental Protocols
Spindle Pole Body Purification
This protocol describes the purification of SPBs from Saccharomyces cerevisiae using a Tandem Affinity Purification (TAP)-tagging method followed by velocity sedimentation.[1][4]
Materials:
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Yeast strain with a TAP-tagged SPB component (e.g., Spc110-TAP)
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Wickerham's medium
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Lysis buffer (e.g., containing sorbitol, PVP-40)
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Extraction buffer with varying salt concentrations[4]
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IgG-conjugated magnetic beads[4]
-
TEV protease
-
Sucrose solutions (10%, 20%, 30%, 40%)[4]
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Homogenizer
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Ultracentrifuge with a swinging bucket rotor
Methodology:
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Cell Culture and Harvesting: Grow the yeast strain in Wickerham's medium to the desired cell density. Harvest the cells by centrifugation.
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Spheroplasting and Lysis: Convert the yeast cells to spheroplasts using enzymes like zymolyase. Lyse the spheroplasts in a hypotonic buffer.
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Lysate Clarification: Centrifuge the lysate to remove cell debris.[4]
-
Affinity Purification:
-
Velocity Sedimentation:
-
Prepare a discontinuous sucrose gradient (10-40%).[4]
-
Layer the eluted SPB sample on top of the gradient.
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Centrifuge at high speed (e.g., 50,000 rpm) for several hours.[4]
-
Fractionate the gradient and identify the fractions containing SPBs by Western blotting for known SPB components (e.g., Spc110, Spc97).[4]
-
Immunofluorescence Microscopy of SPBs
This protocol outlines the visualization of SPBs in fixed yeast cells.
Materials:
-
Yeast cells
-
Formaldehyde solution (3.7%)
-
Spheroplasting solution (with zymolyase)
-
Methanol and acetone
-
Phosphate-buffered saline (PBS)
-
Primary antibody against an SPB component (e.g., anti-Spc42)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Fixation: Fix yeast cells by adding formaldehyde to the growth medium and incubating.
-
Cell Wall Digestion: Wash the fixed cells and resuspend them in a spheroplasting solution to remove the cell wall.
-
Permeabilization: Adhere the spheroplasts to a microscope slide and permeabilize the membranes with methanol followed by acetone.
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with BSA).
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody.
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Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash the cells, and mount the slide with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.
Electron Microscopy of SPBs
This protocol provides a general workflow for observing the ultrastructure of SPBs.[8][9]
Materials:
-
Yeast cells
-
Glutaraldehyde and osmium tetroxide (fixatives)
-
Uranyl acetate (stain)
-
Ethanol series (for dehydration)
-
Epoxy or acrylic resin (for embedding)
-
Ultramicrotome
-
Transmission electron microscope (TEM)
Methodology:
-
Fixation: Fix the yeast cells in glutaraldehyde, followed by a post-fixation step with osmium tetroxide.[8]
-
Staining and Dehydration: Stain the cells with uranyl acetate and dehydrate them through a graded ethanol series.
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Embedding and Sectioning: Infiltrate the dehydrated cells with resin and polymerize it. Cut ultrathin sections (50-70 nm) using an ultramicrotome.[8]
-
Post-staining: Stain the sections with lead citrate to enhance contrast.
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Imaging: Observe the sections using a transmission electron microscope. For three-dimensional analysis, high-voltage electron tomography can be employed.[9]
Signaling Pathways and Logical Relationships
Spindle Pole Body Duplication Cycle
The duplication of the SPB is a highly regulated process that occurs in distinct steps throughout the cell cycle.
Mitotic Exit Network (MEN) Signaling
The MEN is a GTPase-driven signaling cascade that is regulated by the position of the spindle and triggers exit from mitosis. The SPB serves as a critical scaffold for MEN components.
Spindle Assembly Checkpoint (SAC) Signaling
The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. Key checkpoint proteins are recruited to unattached kinetochores.
Conclusion
The spindle pole body of yeast is a remarkably complex and elegant molecular machine. Its multifaceted roles in microtubule organization, cell cycle control, and signal transduction underscore its importance for cellular life. The amenability of yeast to genetic and biochemical manipulation has made the SPB an invaluable model system for understanding the fundamental principles of centrosome biology and mitotic regulation. For drug development professionals, a deep understanding of the SPB and its associated pathways can offer novel targets for therapeutic intervention, particularly in the context of diseases characterized by genomic instability, such as cancer. The continued exploration of this fascinating organelle promises to yield further insights into the intricate mechanisms that govern cell division and maintain cellular health.
References
- 1. Purification of Fluorescently Labeled Saccharomyces cerevisiae Spindle Pole Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spindle pole body - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Purification of fluorescently labeled Saccharomyces cerevisiae Spindle Pole Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Electron microscopy for ultrastructural analysis and protein localization in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
